molecular formula C12H14Cl2N2O2S2 B2876943 2-{[(3,4-dichlorophenyl)methyl]sulfanyl}-1-(ethanesulfonyl)-4,5-dihydro-1H-imidazole CAS No. 868218-36-4

2-{[(3,4-dichlorophenyl)methyl]sulfanyl}-1-(ethanesulfonyl)-4,5-dihydro-1H-imidazole

Cat. No.: B2876943
CAS No.: 868218-36-4
M. Wt: 353.28
InChI Key: AOZHYZHGXBAPOW-UHFFFAOYSA-N
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Description

2-{[(3,4-dichlorophenyl)methyl]sulfanyl}-1-(ethanesulfonyl)-4,5-dihydro-1H-imidazole is a synthetic compound that belongs to the class of imidazole derivatives. Imidazole derivatives are known for their diverse biological and chemical properties, making them valuable in various fields such as medicinal chemistry, pharmaceuticals, and industrial applications.

Scientific Research Applications

2-{[(3,4-dichlorophenyl)methyl]sulfanyl}-1-(ethanesulfonyl)-4,5-dihydro-1H-imidazole has several scientific research applications:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(3,4-dichlorophenyl)methyl]sulfanyl}-1-(ethanesulfonyl)-4,5-dihydro-1H-imidazole typically involves the reaction of 3,4-dichlorobenzyl chloride with thiourea to form the corresponding thiourea derivative. This intermediate is then reacted with ethanesulfonyl chloride under basic conditions to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane or acetonitrile and catalysts like triethylamine .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as crystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

2-{[(3,4-dichlorophenyl)methyl]sulfanyl}-1-(ethanesulfonyl)-4,5-dihydro-1H-imidazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce the corresponding alcohols or amines .

Mechanism of Action

The mechanism of action of 2-{[(3,4-dichlorophenyl)methyl]sulfanyl}-1-(ethanesulfonyl)-4,5-dihydro-1H-imidazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to various biological effects, including antimicrobial or anticancer activity .

Comparison with Similar Compounds

Similar Compounds

  • 2-{[(2,4-dichlorophenyl)methyl]sulfanyl}acetic acid
  • 3-{[(2,3-dichlorophenyl)amino]methyl}-5-(furan-2-ylmethylidene)-1,3-thiazolidine-2,4-dione

Uniqueness

2-{[(3,4-dichlorophenyl)methyl]sulfanyl}-1-(ethanesulfonyl)-4,5-dihydro-1H-imidazole is unique due to its specific substitution pattern and the presence of both sulfonyl and sulfanyl groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

IUPAC Name

2-[(3,4-dichlorophenyl)methylsulfanyl]-1-ethylsulfonyl-4,5-dihydroimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14Cl2N2O2S2/c1-2-20(17,18)16-6-5-15-12(16)19-8-9-3-4-10(13)11(14)7-9/h3-4,7H,2,5-6,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOZHYZHGXBAPOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)N1CCN=C1SCC2=CC(=C(C=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14Cl2N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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